molecular formula C21H25ClN2O7S B3948347 1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate

1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate

Cat. No. B3948347
M. Wt: 485.0 g/mol
InChI Key: JSJATSAQIOPFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate, also known as CES-101, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate is a selective serotonin receptor agonist that binds to the 5-HT1A receptor subtype. The activation of this receptor subtype has been linked to the regulation of mood, anxiety, and stress. This compound has also been shown to increase the release of serotonin in the brain, which is a neurotransmitter involved in the regulation of mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate has several advantages for lab experiments, including its high purity and high yield synthesis method. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate, including further preclinical and clinical studies to determine its efficacy and safety in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Further research could also be conducted to explore the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. In preclinical studies, this compound has shown promising results in animal models of depression and anxiety. This compound has also been studied in human clinical trials for the treatment of depression, and the results have been encouraging.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(2-ethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S.C2H2O4/c1-2-25-19-6-4-3-5-16(19)15-21-11-13-22(14-12-21)26(23,24)18-9-7-17(20)8-10-18;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJATSAQIOPFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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